2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one
Overview
Description
2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one typically involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solution, followed by acidification to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethoxy group efficiently. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methyl-1-(3-methoxy-phenyl)-propan-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Methyl-1-(3-chloro-phenyl)-propan-1-one: Contains a chloro group instead of a trifluoromethoxy group.
2-Methyl-1-(3-fluoro-phenyl)-propan-1-one: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to its analogs. The trifluoromethoxy group can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRIQQFUIBSBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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